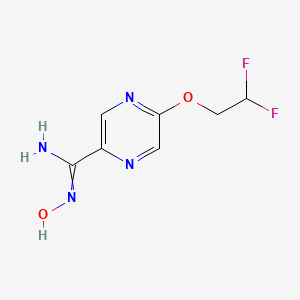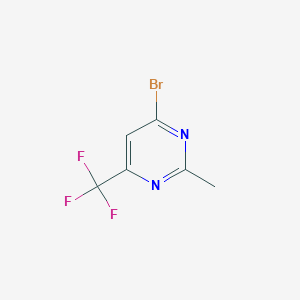
4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C6H3BrF3N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine, methyl, and trifluoromethyl groups on the pyrimidine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine typically involves the introduction of bromine, methyl, and trifluoromethyl groups onto the pyrimidine ring. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with bromine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyrimidine ring with aryl boronic acids.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-(trifluoromethyl)pyrimidine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
4-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of substituents on the pyrimidine ring. The presence of both methyl and trifluoromethyl groups, along with the bromine atom, imparts distinct chemical properties that can be exploited in various synthetic and research applications. The combination of these functional groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C6H4BrF3N2 |
|---|---|
Molecular Weight |
241.01 g/mol |
IUPAC Name |
4-bromo-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2/c1-3-11-4(6(8,9)10)2-5(7)12-3/h2H,1H3 |
InChI Key |
IPZRIMYPOMOJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


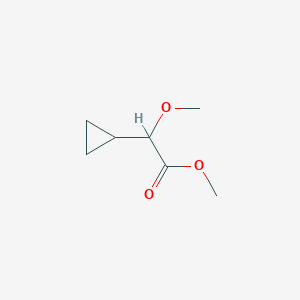



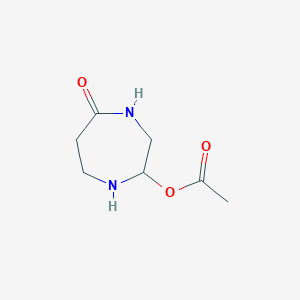
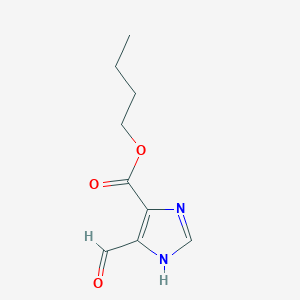
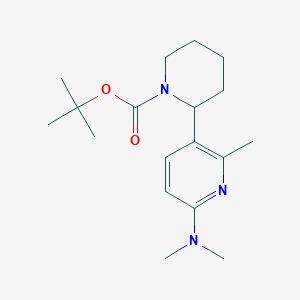

![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)
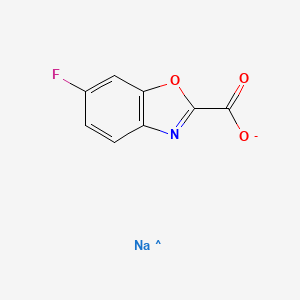
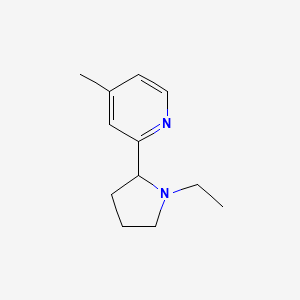
![7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)
